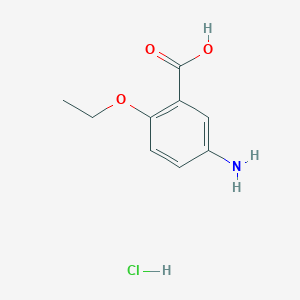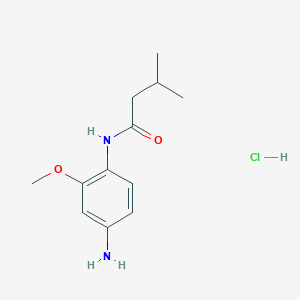![molecular formula C7H15ClN4 B3095870 [2-methyl-1-(1-methyl-1H-1,2,4-triazol-5-yl)propyl]amine hydrochloride CAS No. 1269181-17-0](/img/structure/B3095870.png)
[2-methyl-1-(1-methyl-1H-1,2,4-triazol-5-yl)propyl]amine hydrochloride
Descripción general
Descripción
[2-methyl-1-(1-methyl-1H-1,2,4-triazol-5-yl)propyl]amine hydrochloride is a chemical compound with the molecular formula C7H15ClN4 It is a derivative of triazole, a five-membered heterocyclic compound containing three nitrogen atoms
Mecanismo De Acción
Target of Action
It is known that 1,2,4-triazole derivatives show a broad range of biological activities . They can interact with various enzymes and receptors in the body, influencing numerous biological processes .
Mode of Action
It is known that the n1 and n2 nitrogen atoms of the triazole moiety actively contribute to binding to the active site of enzymes . This binding can inhibit or enhance the activity of these enzymes, leading to various physiological effects.
Biochemical Pathways
Given the broad range of activities associated with 1,2,4-triazole derivatives, it is likely that multiple pathways are affected .
Pharmacokinetics
It is known that 1,2,4-triazole derivatives are generally highly soluble in water and other polar solvents , which can influence their absorption and distribution in the body.
Result of Action
1,2,4-triazole hybrids have been shown to have weak to high cytotoxic activities against certain tumor cell lines , suggesting potential anticancer activity.
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially affect the activity of 1,2,4-triazole derivatives .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [2-methyl-1-(1-methyl-1H-1,2,4-triazol-5-yl)propyl]amine hydrochloride typically involves the reaction of 1-methyl-1H-1,2,4-triazole with 2-methylpropylamine in the presence of hydrochloric acid. The reaction conditions often include:
Temperature: Room temperature to moderate heating.
Solvent: Common solvents include ethanol or methanol.
Catalysts: Acid catalysts such as hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving:
Batch or continuous reactors: To control reaction conditions precisely.
Purification steps: Such as recrystallization or chromatography to ensure high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
[2-methyl-1-(1-methyl-1H-1,2,4-triazol-5-yl)propyl]amine hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Solvents: Common solvents include water, ethanol, and dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can introduce various alkyl or aryl groups.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, [2-methyl-1-(1-methyl-1H-1,2,4-triazol-5-yl)propyl]amine hydrochloride is used as a building block for synthesizing more complex molecules. It is also used in studying reaction mechanisms and developing new synthetic methodologies.
Biology
In biological research, this compound is used to study enzyme interactions and as a potential ligand for binding studies. Its triazole ring is of particular interest due to its presence in many biologically active molecules.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may serve as a precursor for developing new drugs, particularly those targeting specific enzymes or receptors.
Industry
In the industrial sector, this compound is used in the production of various chemicals and materials. Its stability and reactivity make it suitable for use in manufacturing processes.
Comparación Con Compuestos Similares
Similar Compounds
1-methyl-1H-1,2,4-triazole: A simpler triazole derivative.
2-methyl-1H-1,2,4-triazole: Another triazole derivative with a different substitution pattern.
1,2,4-triazole: The parent compound of the triazole family.
Uniqueness
[2-methyl-1-(1-methyl-1H-1,2,4-triazol-5-yl)propyl]amine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a triazole ring with an amine group makes it versatile for various applications, distinguishing it from other triazole derivatives.
Propiedades
IUPAC Name |
2-methyl-1-(2-methyl-1,2,4-triazol-3-yl)propan-1-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N4.ClH/c1-5(2)6(8)7-9-4-10-11(7)3;/h4-6H,8H2,1-3H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVRYQGLMOJOUSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=NC=NN1C)N.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15ClN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[(4,5-dimethyl-1H-benzimidazol-2-yl)methyl]amine dihydrochloride](/img/structure/B3095796.png)
![4-(4-Pyridinyl)-4,5,6,7-tetrahydro-3h-imidazo[4,5-c]pyridine dihydrate](/img/structure/B3095802.png)

![[(3-methylphenyl)(2-thienyl)methyl]amine hydrochloride](/img/structure/B3095809.png)

![3-[(4-Chlorobenzyl)amino]-1-propanol hydrochloride](/img/structure/B3095825.png)
![[4-ethoxy-3-(1H-pyrrol-1-yl)phenyl]amine hydrochloride](/img/structure/B3095835.png)




